molecular formula C17H14N4OS B184663 3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-22-4

3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B184663
CAS RN: 93073-22-4
M. Wt: 322.4 g/mol
InChI Key: LAKSIHJCMOVJCG-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have attracted the attention of medicinal chemists due to their multiple pharmacological activities, such as antiviral, anticancer, antibacterial, and anticonvulsant activity . They have shown high activity towards Gram-positive bacteria .


Synthesis Analysis

The synthesis of these compounds involves the cyclo-condensation of 4-amino-5-[5-(3-fluoro-4-methoxy-phenyl)-1H-pyrazol-3-yl]-4H-[1,2,4]triazole-3-thiol with substituted benzoic/pyridinyl acids in phosphorus oxychloride . The synthesis also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of these compounds has been determined by X-ray diffraction crystallography . The structure contains a 5-membered ring system with a sulfur atom and two-electron donor nitrogen system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A variety of synthetic routes have been developed to prepare 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with methoxybenzyl groups. These compounds are characterized using techniques such as UV, IR, NMR spectroscopies, and elemental analysis, providing insights into their structural features (Gür et al., 2017).

Biological Activities

  • Anticancer Activity : Certain derivatives have been tested for anticancer activities against various cancer cell lines, showing moderate to good inhibitory activity. This includes studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which demonstrated potential against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

  • Antimicrobial Activity : Synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. This includes compounds with modifications that demonstrated potent inhibition, suggesting their use as potential antimicrobial agents (Swamy et al., 2006; Reddy et al., 2010).

  • Antioxidant Properties : The antioxidant activities of 1,3,4-thiadiazole derivatives, including those with methoxy groups, have been evaluated through various assays, indicating their effectiveness in scavenging free radicals and suggesting a potential for development into antioxidant agents (Gür et al., 2017).

  • Anticonvulsant Activity : Novel 1,2,4-triazolo-1,3,4-thiadiazoles have been synthesized and evaluated for anticonvulsant activity, showing promising results comparable to standard drugs with minimal neurotoxicity, indicating their potential for development into anticonvulsant therapies (Sarafroz et al., 2019).

Future Directions

The results of the studies suggest that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on further optimizing these compounds and evaluating their efficacy against a broader range of biological targets.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKSIHJCMOVJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918742
Record name 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS RN

93073-22-4
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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